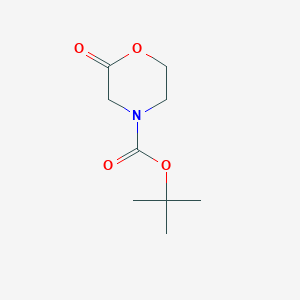
tert-Butyl 2-oxomorpholine-4-carboxylate
Vue d'ensemble
Description
tert-Butyl 2-oxomorpholine-4-carboxylate: is a chemical compound with the molecular formula C9H15NO4 . It is known for its role in organic synthesis and various chemical reactions. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Morpholine: reacts with in the presence of a base such as .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: to mix morpholine and tert-butyl chloroformate.
Automated systems: to control temperature and reaction time.
Purification units: to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases: Triethylamine or sodium hydroxide for substitution reactions.
Major Products:
Oxidation: Leads to the formation of oxo derivatives.
Reduction: Produces alcohols or amines.
Substitution: Results in various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its role in the development of new drugs and therapeutic agents.
Industry:
- Utilized in the manufacture of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which tert-Butyl 2-oxomorpholine-4-carboxylate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, allowing it to form stable intermediates and products. The pathways involved are primarily those of organic synthesis, where it acts as a versatile intermediate.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-oxo-4-morpholinecarboxylate
- 4-Boc-2-oxo-morpholine
Comparison:
- tert-Butyl 2-oxomorpholine-4-carboxylate is unique due to its specific tert-butyl group , which provides steric hindrance and influences its reactivity.
- Compared to similar compounds, it offers better stability and reactivity in certain chemical reactions, making it a preferred choice in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 2-oxomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZLTNQMFWCEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244375 | |
| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140502-97-1 | |
| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140502-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)
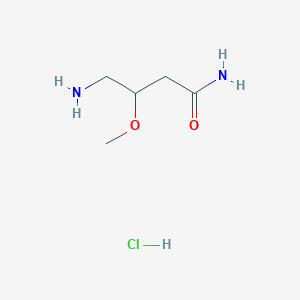
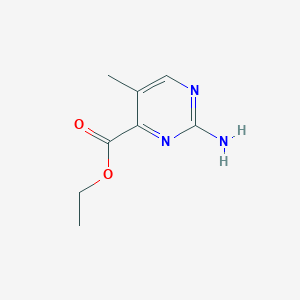
![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)
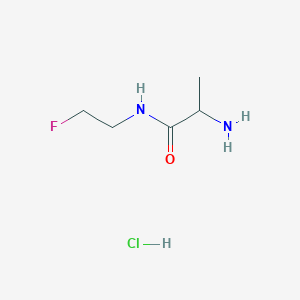
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)
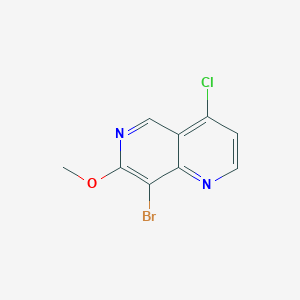
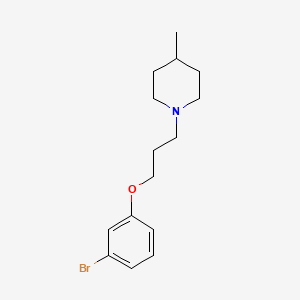
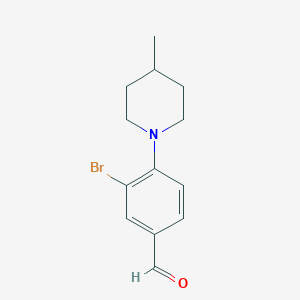
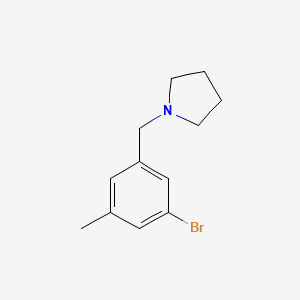
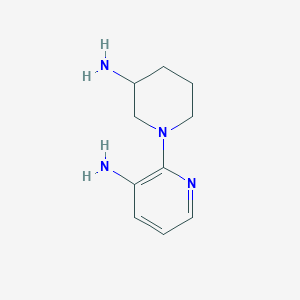
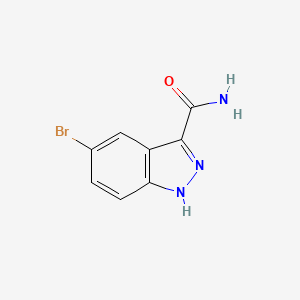
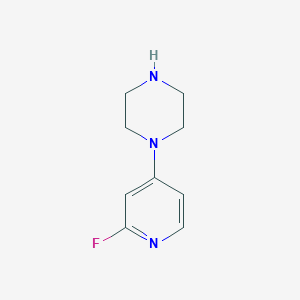
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
